molecular formula C9H16O4 B1581860 Dimethyl diethylmalonate CAS No. 27132-23-6

Dimethyl diethylmalonate

Cat. No. B1581860
CAS RN: 27132-23-6
M. Wt: 188.22 g/mol
InChI Key: AYBLPISRXMEMBV-UHFFFAOYSA-N
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Description

Dimethyl diethylmalonate, also known as Diethyl dimethylmalonate, is a chemical compound with the linear formula (CH3)2C (CO2C2H5)2 . It forms adducts with α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanol based titanium catalysts .


Molecular Structure Analysis

The molecular structure of Dimethyl diethylmalonate consists of a methylene group (−CH 2 −) in the middle of the malonic part of the molecule, neighboured by two carbonyl groups (−C (=O)−). The hydrogen atoms on the carbon adjacent to the carbonyl group in a molecule are significantly more acidic than hydrogen atoms on a carbon adjacent to alkyl groups .


Physical And Chemical Properties Analysis

Dimethyl diethylmalonate is a liquid with a refractive index of n20/D 1.412 (lit.), a boiling point of 192 °C (lit.), and a density of 0.991 g/mL at 25 °C (lit.) .

Scientific Research Applications

Safety and Hazards

Dimethyl diethylmalonate is classified as Acute Tox. 4 Oral according to the GHS classification . It is harmful if swallowed and causes serious eye irritation . It is also combustible .

Mechanism of Action

Target of Action

Dimethyl diethylmalonate, being a derivative of diethyl malonate, primarily targets the formation of barbiturates when combined with urea under the action of a strong base .

Mode of Action

The mode of action of Dimethyl diethylmalonate involves its interaction with its targets, leading to significant changes. For instance, when combined with urea under the action of a strong base, it forms barbiturates .

Biochemical Pathways

Dimethyl diethylmalonate, like diethyl malonate, is involved in the synthesis of other compounds such as barbiturates, artificial flavorings, vitamin B1, and vitamin B6 . The hydrogen atoms on a carbon adjacent to two carbonyl groups are even more acidic because the carbonyl groups help stabilize the carbanion resulting from the removal of a proton from the methylene group between them .

Pharmacokinetics

It’s worth noting that similar compounds, like diethyl malonate, have low soil persistence and high water solubility , which could potentially impact the bioavailability of Dimethyl diethylmalonate.

Result of Action

The molecular and cellular effects of Dimethyl diethylmalonate’s action are largely dependent on the specific biochemical pathways it is involved in. For instance, in the synthesis of barbiturates, it contributes to the formation of compounds that have significant effects on the nervous system .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Dimethyl diethylmalonate. For example, the hydrolysis of similar compounds like dimethyl malonate or diethyl malonate is a major degradation pathway under alkaline conditions . Additionally, the potential for Dimethyl diethylmalonate to runoff into surface waters and/or leach into groundwater is high due to its high water solubility .

properties

IUPAC Name

dimethyl 2,2-diethylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-5-9(6-2,7(10)12-3)8(11)13-4/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBLPISRXMEMBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8074025
Record name Dimethyl diethylmalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl diethylmalonate

CAS RN

27132-23-6
Record name Propanedioic acid, 2,2-diethyl-, 1,3-dimethyl ester
Source CAS Common Chemistry
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Record name Dimethyl diethylmalonate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanedioic acid, 2,2-diethyl-, 1,3-dimethyl ester
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Record name Dimethyl diethylmalonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl diethylmalonate
Source European Chemicals Agency (ECHA)
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Record name DIMETHYL DIETHYLMALONATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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